1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic organic compound belonging to the class of urea derivatives This compound is characterized by the presence of a cyclopentyl group, a furan ring, and a hydroxypropyl chain attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxypropyl Intermediate: The synthesis begins with the preparation of 3-(furan-3-YL)-3-hydroxypropylamine through a nucleophilic substitution reaction involving furan and an appropriate halogenated propanol.
Urea Formation: The hydroxypropyl intermediate is then reacted with cyclopentyl isocyanate under controlled conditions to form the desired urea derivative. This step is typically carried out in the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the furan ring or the urea moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the furan ring or the cyclopentyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced furan derivatives or modified urea structures.
Substitution: Formation of substituted furan or cyclopentyl derivatives.
Scientific Research Applications
1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The hydroxypropyl and furan moieties play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1-Cyclopentyl-3-(3-hydroxyphenyl)urea: Similar structure but with a phenyl group instead of a furan ring.
1-Cyclopentyl-3-(3-trifluoromethylphenyl)urea: Contains a trifluoromethyl group, offering different electronic properties.
Uniqueness: 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-cyclopentyl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12(10-6-8-18-9-10)5-7-14-13(17)15-11-3-1-2-4-11/h6,8-9,11-12,16H,1-5,7H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTQRLQPALYAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.